N~1~-(2-Methylphenyl)glycinamide hydrobromide
Overview
Description
N~1~-(2-Methylphenyl)glycinamide hydrobromide: is a chemical compound with the molecular formula C~9~H~12~N~2~O·HBr . It is also known by its IUPAC name, 2-amino-N-(o-tolyl)acetamide hydrobromide . This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methylphenyl)glycinamide hydrobromide typically involves the reaction of 2-methylphenylamine with glycine in the presence of hydrobromic acid . The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: None required
Industrial Production Methods: In industrial settings, the production of N1-(2-Methylphenyl)glycinamide hydrobromide may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1-(2-Methylphenyl)glycinamide hydrobromide can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: This compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where the amino group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenating agents like or
Major Products:
Oxidation: Formation of corresponding carboxylic acids
Reduction: Formation of amines
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-(2-Methylphenyl)glycinamide hydrobromide is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N1-(2-Methylphenyl)glycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-Methylphenyl)glycinamide hydrobromide
- N-(4-Methylphenyl)glycinamide hydrobromide
- N-(2-Methylphenyl)glycinamide hydrochloride
Comparison: N1-(2-Methylphenyl)glycinamide hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity .
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)acetamide;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.BrH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLCKTSGQXWSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-26-8 | |
Record name | Acetamide, 2-amino-N-(2-methylphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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